2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that features an imidazole ring, a cyclohexyl group, a phenyl group, and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the imidazole ring through a cyclization reaction, followed by the introduction of the cyclohexyl and phenyl groups. The final step usually involves the thiolation of the imidazole ring and the subsequent acylation with p-tolyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or aromatic rings.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where imidazole derivatives have shown efficacy.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide would depend on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The imidazole ring is known to interact with metal ions and other biomolecules, which could play a role in its mechanism of action.
Comparison with Similar Compounds
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide can be compared with other imidazole derivatives, such as:
1-phenyl-2-(1H-imidazol-2-yl)ethanone: This compound has a similar imidazole core but lacks the cyclohexyl and p-tolyl groups.
2-(1H-imidazol-2-yl)thioacetamide: This compound has a simpler structure with only the imidazole and thioacetamide groups.
The uniqueness of this compound lies in its combination of functional groups, which can impart unique chemical and biological properties.
Biological Activity
2-((1-cyclohexyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of imidazole derivatives. Its unique structure, characterized by the presence of a cyclohexyl group, a phenyl group, and a thioacetamide moiety, suggests potential biological activities that are of interest in pharmaceutical research. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C21H24N4OS2, with a molecular weight of 412.6 g/mol. The compound's structure allows for various functional modifications, which can enhance its biological efficacy.
Property | Value |
---|---|
Molecular Formula | C21H24N4OS2 |
Molecular Weight | 412.6 g/mol |
CAS Number | 1207039-43-7 |
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. It is believed to inhibit microbial growth by disrupting cell membrane integrity or interfering with protein synthesis within microbial cells. The compound's efficacy against various bacterial strains has been documented, although specific data on susceptibility and resistance patterns remain limited.
Anticancer Activity
Research has shown that this compound may have promising anticancer properties. It appears to induce apoptosis in cancer cells and disrupt cell division processes. The mechanisms underlying these effects are still being elucidated, but the structural features of the compound suggest it may interact with critical cellular pathways involved in cancer progression.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various imidazole derivatives, this compound was tested against several cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The results indicated that the compound exhibited an IC50 value in the micromolar range, demonstrating significant cytotoxicity compared to control groups.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 12.50 | Induction of apoptosis |
HepG2 | 17.82 | Inhibition of cell cycle |
A549 | 26.00 | Disruption of microtubule formation |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:
- Protein Synthesis Inhibition : The compound may interfere with ribosomal function or protein translation.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, potentially leading to increased permeability and cell death.
- Apoptotic Pathway Activation : Evidence suggests that it may activate caspases and other apoptotic markers in cancer cells.
Comparison with Similar Compounds
The unique structural characteristics of this compound set it apart from other imidazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(5-(4-chlorophenyl)-1-methylimidazol-2-thio)-N-(4-methylthiazol - 2 - yl)acetamide | Chlorophenyl group | Antimicrobial |
2-(5-(phenylethynyl)-1H-imidazol - 2 - yl)thio-N-(5-methylisoxazol - 3 - yl)acetamide | Ethynyl group | Anticancer |
N-[4-(2-(4-substituted phenyl)thiazol - 4 - yl)phenyl]acetamide derivatives | Various substitutions on thiazole | Antibacterial |
Properties
IUPAC Name |
2-(1-cyclohexyl-5-phenylimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-18-12-14-20(15-13-18)26-23(28)17-29-24-25-16-22(19-8-4-2-5-9-19)27(24)21-10-6-3-7-11-21/h2,4-5,8-9,12-16,21H,3,6-7,10-11,17H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFXQGXJUZWOER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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